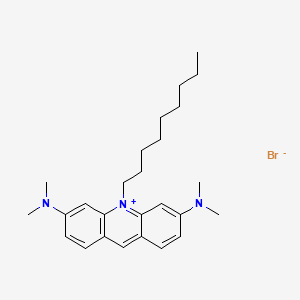

Nonylacridine Orange

Beschreibung

Overview of Acridine (B1665455) Orange Derivatives in Biological Sciences

Historical Context of Acridine Dyes as Fluorescent Probes

Acridine dyes, first isolated from coal tar in the late 19th century, have a long history of use in various scientific and industrial applications. nih.gov Initially utilized in the dye industry, their utility expanded into the biological sciences. nih.gov In the early 20th century, researchers like Ehrlich and Benda proposed the use of acridines as antimalarial agents, and by the 1920s, they were suggested for antimicrobial purposes. nih.gov During World Wars I and II, acridine dyes were widely employed as antimicrobials before the advent of penicillin. nih.gov

The fluorescent properties of acridine dyes soon became a focal point for their application in biological research. taylorandfrancis.com Acridine orange, a prominent member of this family, was developed as a tool for the rapid labeling and identification of bacteria. aatbio.com Its ability to differentially stain various cellular components, particularly nucleic acids, established it as a fundamental fluorescent probe. taylorandfrancis.comaatbio.com Acridine orange can permeate cell membranes and exhibits distinct fluorescence when bound to double-stranded DNA (green) versus single-stranded RNA or DNA (red), making it useful for a range of applications from cell cycle analysis to assessing cell viability. taylorandfrancis.comaatbio.comwikipedia.orgmdpi.com The development of fluorescence microscopy further solidified the role of acridine dyes as indispensable tools in cellular and molecular biology. fluorofinder.com

Evolution of Acridine Orange 10-Nonyl Bromide (NAO) as a Specialized Probe

Building upon the foundational applications of acridine orange, scientific inquiry led to the development of derivatives with more specific targeting capabilities. Acridine orange 10-nonyl bromide (NAO) emerged as a significant modification, tailored for specific subcellular investigations. aatbio.com The key innovation in NAO is the substitution of the hydrogen at the 10-position of the acridine ring with a nonyl (nine-carbon) alkyl chain. nih.govnih.gov This structural change transformed the general nucleic acid stain into a highly specific probe for the mitochondrial lipid, cardiolipin (B10847521). glpbio.com

NAO's specificity for cardiolipin allows researchers to label and quantify this important phospholipid, which is predominantly found in the inner mitochondrial membrane. glpbio.comcaymanchem.com This has made NAO a crucial tool for studying mitochondrial mass, distribution, and dynamics in living cells. caymanchem.comsigmaaldrich.com Its binding is largely independent of the mitochondrial membrane potential, offering a stable marker for mitochondrial content. nih.gov The evolution of NAO from the broader-acting acridine orange exemplifies a common theme in probe development: the chemical modification of a parent compound to achieve enhanced specificity for a particular biological target.

Structural Characteristics and Chemical Class

Acridine orange 10-nonyl bromide is a derivative of acridine, a nitrogen-containing heterocyclic organic compound. ptfarm.pl Its chemical structure is key to its function as a fluorescent probe.

Cationic Acridine Derivative with a Hydrophobic Nonyl Tail

NAO is classified as a cationic acridine derivative. taylorandfrancis.com The acridine ring system contains a nitrogen atom that is protonated at physiological pH, giving the molecule a positive charge. taylorandfrancis.com A defining feature of NAO is the presence of a long, hydrophobic nonyl (nine-carbon) alkyl chain attached to the nitrogen atom at the 10-position of the acridine ring. nih.govglpbio.commedchemexpress.com This combination of a charged, hydrophilic head (the acridine ring) and a long, uncharged, hydrophobic tail gives the molecule amphipathic properties.

| Property | Description |

| Chemical Name | 3,6-Bis(dimethylamino)-10-nonylacridinium bromide |

| Synonyms | 10-Nonylacridine orange bromide, NAO |

| Molecular Formula | C₂₆H₃₈BrN₃ |

| Molecular Weight | 472.50 g/mol |

| Appearance | Orange to red powder or solid |

| Solubility | Soluble in ethanol (B145695) and DMSO |

This table summarizes the key chemical and physical properties of Acridine Orange 10-Nonyl Bromide. sigmaaldrich.comnih.gov

Role of the Acridine Moiety in Intermolecular Interactions

The acridine moiety, the core three-ring structure of the molecule, is fundamental to its function. As a planar aromatic system, the acridine ring can participate in various non-covalent interactions, including π-π stacking and electrostatic interactions. nih.govnih.gov The positive charge on the acridine ring facilitates electrostatic binding to negatively charged molecules, such as the phosphate (B84403) groups of phospholipids (B1166683) in biological membranes. nih.gov Furthermore, the planar nature of the acridine ring allows it to intercalate between the base pairs of DNA, a characteristic of the parent compound, acridine orange. taylorandfrancis.com In the context of NAO, the acridine ring's interactions are crucial for its association with the inner mitochondrial membrane.

Influence of the Nonyl Chain on Membrane Permeability and Localization

The addition of the nonyl chain is the most critical modification in NAO, dictating its specific subcellular localization. glpbio.commedchemexpress.com This long, hydrophobic tail dramatically increases the molecule's affinity for lipid-rich environments, such as cellular membranes. nih.gov The nonyl chain is thought to insert into the hydrophobic core of the lipid bilayer, anchoring the probe within the membrane. nih.govnih.gov This hydrophobic interaction is a dominant factor in the binding of NAO to membranes. nih.gov

Specifically, the nonyl chain is crucial for NAO's high affinity for cardiolipin, a unique phospholipid with four fatty acid chains found in high concentrations in the inner mitochondrial membrane. nih.govcaymanchem.com The interaction between the nonyl chain and the acyl chains of cardiolipin is a key determinant of NAO's specificity, allowing it to serve as a reliable fluorescent marker for mitochondria. nih.govnih.govcaymanchem.com Studies have shown that the length of the alkyl chain at the 10-position of the acridine orange molecule is a critical factor in determining its cellular uptake and localization. nih.gov

| Feature | Influence on Function |

| Cationic Acridine Ring | Enables electrostatic interactions with negatively charged membrane components. |

| Hydrophobic Nonyl Tail | Facilitates insertion into the lipid bilayer of membranes, particularly the inner mitochondrial membrane. |

| Amphipathic Nature | Allows the molecule to orient itself at the lipid-water interface of membranes. |

This table outlines the influence of the structural features of Acridine Orange 10-Nonyl Bromide on its function as a mitochondrial probe.

Fundamental Research Significance

The importance of Acridine Orange 10-Nonyl Bromide in fundamental research is centered on its ability to elucidate complex subcellular processes. Its specific interactions with certain biomolecules make it an invaluable probe for studying the dynamic nature of organelles and their membranes.

Contribution to Understanding Cellular Organelle Dynamics

Acridine Orange 10-Nonyl Bromide is instrumental in studying the dynamics of cellular organelles, most notably mitochondria. sigmaaldrich.comnih.gov As a metachromatic dye, it is widely used as a mitochondrial probe in living cells. sigmaaldrich.com Researchers utilize NAO to analyze changes in mitochondrial mass, a key parameter in cellular processes like apoptosis (programmed cell death). sigmaaldrich.combiotium.com For instance, studies have employed NAO to measure mitochondrial mass in rat thymocytes during apoptosis and to quantify an increase in mitochondrial area within the cardiomyocytes of Atlantic salmon following high-intensity exercise. sigmaaldrich.comresearchgate.net

The mechanism of its mitochondrial staining is a subject of detailed research. While it is often described as a mitochondrial-specific probe, its accumulation is not solely straightforward. selleckchem.comresearchgate.net Some research indicates that its binding is unaffected by factors like uncouplers or ionophores, suggesting its stability as a probe for mitochondrial mass. selleckchem.combiotium.com However, other studies have demonstrated that its accumulation and retention within mitochondria are dependent on the mitochondrial membrane potential (ΔΨm). glpbio.comresearchgate.netnih.gov In experiments with cortical astrocytes and neonatal cardiomyocytes, depolarization of the mitochondrial membrane with uncouplers like FCCP was shown to abolish or reduce NAO binding, indicating a reliance on the membrane potential for its accumulation. glpbio.comresearchgate.net This characteristic, while complicating its use as a simple measure of mass, provides a tool to investigate the dynamic state and integrity of mitochondria.

The parent compound, acridine orange, has been shown to accumulate in other acidic organelles known as multivesicular bodies (MVBs). researchgate.net While NAO is primarily recognized for its mitochondrial affinity, the behavior of its parent compound highlights the broader potential for acridine-based dyes in studying the dynamics of various cellular compartments.

Utility in Studying Membrane-Associated Processes

Acridine Orange 10-Nonyl Bromide's utility extends significantly to the study of membrane-associated processes, owing to its specific and high-affinity interaction with a particular membrane component: cardiolipin. glpbio.comnih.govnih.gov Cardiolipin is a unique phospholipid found almost exclusively in the inner mitochondrial membrane, where it plays a crucial role in the function of respiratory chain enzyme complexes. nih.govresearchgate.net

NAO serves as a highly specific fluorescent probe for cardiolipin. glpbio.comnih.gov Its affinity for cardiolipin is substantially higher than for other negatively charged phospholipids, such as phosphatidylserine (B164497) and phosphatidylinositol, and it shows virtually no significant binding to zwitterionic phospholipids like phosphatidylcholine. nih.govnih.gov This high degree of specificity allows researchers to quantify cardiolipin content in isolated mitochondria and in model membrane systems like liposomes. nih.govmedchemexpress.comkisti.re.kr The binding mechanism is understood to involve two primary interactions: an electrostatic attraction between the positively charged quaternary ammonium (B1175870) group of NAO and the ionized phosphate groups of cardiolipin, and hydrophobic interactions between adjacent dye molecules. nih.govkisti.re.kr

A key feature of NAO that makes it a powerful tool is the change in its fluorescent properties upon binding to cardiolipin. medchemexpress.com In its unbound state, the dye has an excitation maximum of approximately 489-496 nm and an emission maximum around 525 nm. selleckchem.commedchemexpress.comtargetmol.com Upon interaction with cardiolipin, these wavelengths shift, with the excitation moving to 450 nm and the emission to 640 nm (red fluorescence). medchemexpress.comtargetmol.commedchemexpress.com This spectral shift enables the direct assay of cardiolipin content by measuring the red fluorescence emission. medchemexpress.commedchemexpress.com This method has been applied to quantify cardiolipin in diverse samples, including yeast cells. medchemexpress.com

Data Tables

Table 1: Physicochemical and Spectroscopic Properties of Acridine Orange 10-Nonyl Bromide This table summarizes the key properties of the compound.

| Property | Value | Source(s) |

| Chemical Formula | C₂₆H₃₈BrN₃ | sigmaaldrich.com |

| Molecular Weight | 472.50 g/mol | sigmaaldrich.comtargetmol.com |

| CAS Number | 75168-11-5 | sigmaaldrich.com |

| Appearance | Orange to red powder/solid | sigmaaldrich.com |

| Fluorescence (Unbound) | λex: ~489 nm; λem: ~525 nm | selleckchem.commedchemexpress.comtargetmol.com |

| Fluorescence (Bound to Cardiolipin) | λex: ~450 nm; λem: ~640 nm | medchemexpress.comtargetmol.commedchemexpress.com |

Table 2: Binding Affinity of Acridine Orange 10-Nonyl Bromide to Phospholipids This table illustrates the specificity of NAO for cardiolipin compared to other membrane phospholipids.

| Phospholipid | Binding Stoichiometry (Dye:Lipid) | Affinity Constant (Ka) | Source(s) |

| Cardiolipin | 2:1 | 2 x 10⁶ M⁻¹ | nih.govkisti.re.kr |

| Phosphatidylserine | 1:1 | 7 x 10⁴ M⁻¹ | nih.govkisti.re.kr |

| Phosphatidylinositol | 1:1 | 7 x 10⁴ M⁻¹ | nih.govkisti.re.kr |

| Zwitterionic Phospholipids | No significant binding detected | Not applicable | nih.gov |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-N,3-N,6-N,6-N-tetramethyl-10-nonylacridin-10-ium-3,6-diamine;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N3.BrH/c1-6-7-8-9-10-11-12-17-29-25-19-23(27(2)3)15-13-21(25)18-22-14-16-24(28(4)5)20-26(22)29;/h13-16,18-20H,6-12,17H2,1-5H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBHTUDHPPBMCD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226159 |

Source

|

| Record name | Nonylacridine Orange | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75168-11-5 |

Source

|

| Record name | Nonylacridine Orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075168115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonylacridine Orange | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Bis(dimethylamino)-10-nonylacridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONYLACRIDINE ORANGE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C467Q911Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic and Photophysical Properties in Research Applications

Advanced Fluorescence Characteristics

The fluorescence of Acridine (B1665455) orange 10-nonyl bromide is central to its application. The compound exhibits environment-dependent spectral properties, allowing researchers to probe and quantify specific molecular structures within complex biological systems.

The excitation (λex) and emission (λem) maxima of Acridine orange 10-nonyl bromide are subject to shifts depending on the solvent and its binding state. In a free, unbound state in various media, it typically exhibits green fluorescence. For instance, in methanol (B129727), its spectral peaks have been reported at approximately 495 nm for excitation and 522 nm for emission. chemodex.com In aqueous buffer solutions, the maxima are frequently cited around 489 nm (excitation) and 525 nm (emission). medchemexpress.comglpbio.comselleckchem.com

Table 1: Excitation and Emission Maxima of Acridine Orange 10-Nonyl Bromide in Different Media

| Medium/Condition | Excitation Maximum (λex) | Emission Maximum (λem) | Reference |

|---|---|---|---|

| Unbound (General) | 489 nm | 525 nm | medchemexpress.comglpbio.comtargetmol.com |

| Unbound (General) | 490 nm | 510 nm | caymanchem.com |

| Unbound (General) | 496 nm | 524 nm | medchemexpress.com |

| Methanol (MeOH) | 495 nm | 522 nm | chemodex.com |

| Methanol (MeOH) | 494 nm | 519 nm | chemodex.com |

| Bound to Cardiolipin (B10847521) | 450 nm | 640 nm | medchemexpress.comtargetmol.commedchemexpress.com |

A key feature of Acridine orange 10-nonyl bromide is the significant shift in its fluorescence spectrum upon binding to specific molecules, most notably cardiolipin. medchemexpress.comtargetmol.com Cardiolipin is a phospholipid found predominantly in the inner mitochondrial membrane. When NAO interacts with cardiolipin-rich membranes, its fluorescence undergoes a dramatic change from green to red. medchemexpress.com The excitation maximum shifts from approximately 496 nm to 450 nm, while the emission maximum shifts from around 525 nm to 640 nm. medchemexpress.comtargetmol.commedchemexpress.com

This spectral shift is highly specific; the dye shows preferential binding to liposomes containing cardiolipin over those with other acidic phospholipids (B1166683) like phosphatidylserine (B164497) and phosphatidylinositol. caymanchem.com The proposed mechanism for this phenomenon involves the aggregation of the dye at the membrane surface. nih.gov The nonyl chain of the NAO molecule is thought to insert into the hydrophobic surface of the lipid bilayer, an interaction facilitated by the unique conical shape of cardiolipin, which has four fatty acid chains. This insertion promotes dye aggregation, leading to the observed shift in fluorescence from monomeric green emission to an aggregated red emission. nih.gov A similar spectral shift can be induced in the absence of cardiolipin by preparing a concentrated solution of the dye in methanol or observing it in its solid state, which supports the aggregation-based model. nih.gov

The interaction of Acridine orange 10-nonyl bromide with microheterogeneous media, such as the lipid bilayer of the inner mitochondrial membrane, leads to a stabilization of its excited state, which is reflected in the altered fluorescence characteristics. The dye incorporates into the cardiolipin-rich inner mitochondrial membrane, a complex and organized environment. chemodex.comcaymanchem.com The model of the nonyl group inserting into the hydrophobic domains of the bilayer suggests that the dye molecules are held in a specific orientation and proximity to one another. nih.gov This aggregation within the confined and structured environment of the membrane is a form of stabilization in a microheterogeneous medium, leading to the distinct red-shifted emission spectrum. While the binding is largely used to mark mitochondrial mass due to its affinity for cardiolipin, it can be sensitive to the mitochondrial membrane potential, as uncouplers can abolish the binding in some cellular systems. glpbio.comcaymanchem.com

The fluorescence intensity of Acridine orange 10-nonyl bromide is directly modulated by its binding to cardiolipin. Research has shown that as the concentration of cardiolipin in liposome (B1194612) vesicles increases, the red fluorescence emission of NAO measured at 640 nm changes accordingly. medchemexpress.commedchemexpress.com This property allows for the quantitative analysis of cardiolipin content in isolated mitochondria and other cellular systems. caymanchem.com For example, by measuring the fluorescence intensity, researchers have quantified changes in mitochondrial area in the cardiomyocytes of Atlantic salmon following different exercise regimes. researchgate.net This modulation of fluorescence intensity upon binding suggests a corresponding change in the fluorescence quantum yield, although specific quantum yield values are not extensively detailed in the surveyed literature.

Acridine orange 10-nonyl bromide is regarded as a stable and reliable fluorescent probe for cellular research. selleckchem.com Its binding to mitochondria is reportedly unaffected by the presence of uncouplers, ionophores, or nucleases, indicating a high degree of chemical stability within typical experimental conditions. selleckchem.com For storage, it is recommended to be kept at +4°C, protected from light and moisture, where it can remain stable for at least two years. chemodex.com

Excitation and Emission Maxima in Various Media

Spectroscopic Analysis Methodologies

Several spectroscopic techniques are employed to leverage the unique properties of Acridine orange 10-nonyl bromide.

Spectrofluorometry: This is the fundamental technique used to determine the excitation and emission spectra of the dye. It is used to measure the fluorescence intensity at specific wavelengths, such as the red emission at 640 nm, to quantify cardiolipin content. medchemexpress.commedchemexpress.com

Flow Cytometry: NAO is widely used as a mitochondrial probe in flow cytometry. selleckchem.comsigmaaldrich.comsigmaaldrich.com This methodology allows for the rapid analysis of mitochondrial properties, such as mass and potential, in large populations of living cells. sigmaaldrich.comnih.gov

Fluorescence Microscopy: This technique enables the direct visualization of NAO-stained mitochondria within cells. glpbio.com It provides spatial information on mitochondrial distribution and morphology, as demonstrated in studies of spongy myocardium in Atlantic salmon. researchgate.net

Absorption Spectroscopy

The absorption characteristics of acridine orange 10-nonyl bromide are fundamental to its use as a fluorescent probe. In its free state, typically dissolved in a solvent like methanol, the dye exhibits a primary absorption maximum in the blue-green region of the visible spectrum. This property allows for its efficient excitation using common light sources in fluorescence instrumentation, such as the 488 nm or 495 nm laser lines. nih.govchemodex.com

A significant change in its absorption spectrum occurs upon binding to its primary cellular target, cardiolipin. This interaction causes a noticeable shift in the maximum absorption wavelength. Specifically, when NAO interacts with cardiolipin, the excitation wavelength is reported to shift from approximately 496 nm to 450 nm. medchemexpress.commedchemexpress.comtargetmol.com This hypsochromic shift (shift to a shorter wavelength) is indicative of the altered electronic environment of the acridine chromophore upon association with the phospholipid.

| Property | Wavelength (nm) | Solvent/Condition | Source(s) |

| Excitation Maximum (λex) | 489 | - | glpbio.commedchemexpress.commedchemexpress.comselleckchem.com |

| 490 | - | caymanchem.com | |

| 491-497 | Methanol | sigmaaldrich.com | |

| 495 | Methanol | biotium.comchemodex.com | |

| 496 | - | medchemexpress.comtargetmol.com | |

| Excitation Maximum (Cardiolipin-Bound) | 450 | Bound to Cardiolipin | medchemexpress.commedchemexpress.comtargetmol.com |

Fluorescence Spectroscopy

The fluorescence emission of acridine orange 10-nonyl bromide is its most critical property for research applications. As a monomer in solution, it emits a characteristic green fluorescence. biotium.comnih.gov However, its photophysical behavior changes dramatically upon interaction with cardiolipin, which is found almost exclusively in the inner mitochondrial membrane. nih.govnih.gov

When NAO binds to cardiolipin, it is believed that the high local concentration of the dye facilitates the formation of complexes, which may involve dye stacking. nih.gov This process leads to a significant bathochromic shift (shift to a longer wavelength) in its emission spectrum, from green to red. nih.govmedchemexpress.commedchemexpress.comtargetmol.com This metachromatic shift is a key feature exploited in research to quantify cardiolipin content; the green fluorescence is associated with monomeric, membrane-bound NAO, while the red fluorescence is indicative of NAO complexes formed on cardiolipin. medchemexpress.commedchemexpress.com This allows researchers to probe changes in cardiolipin amounts in various experimental contexts, such as in yeast cells. medchemexpress.commedchemexpress.com

| Property | Wavelength (nm) | Solvent/Condition | Source(s) |

| Emission Maximum (λem) | 510 | - | caymanchem.com |

| 522 | Methanol | biotium.comchemodex.com | |

| 525 | - | glpbio.commedchemexpress.commedchemexpress.comselleckchem.com | |

| 530 | 50% Methanol/Water | researchgate.net | |

| Emission Maximum (Cardiolipin-Bound) | 640 | Bound to Cardiolipin | nih.govmedchemexpress.commedchemexpress.comtargetmol.com |

Confocal Microscopy for Fluorescence Imaging

Confocal microscopy is a powerful tool for visualizing the subcellular localization of fluorescent probes with high resolution, and it is widely used in conjunction with acridine orange 10-nonyl bromide to study mitochondria. caymanchem.com The dye's ability to selectively accumulate in mitochondria allows for detailed imaging of this organelle's morphology, distribution, and mass within living cells. nih.govcaymanchem.comnih.gov

Research studies have employed confocal microscopy to demonstrate the specific staining of mitochondria by NAO in various cell types, including breast cancer cells, cortical astrocytes, and neonatal cardiomyocytes. nih.govnih.gov These studies confirm that NAO provides excellent specificity for mitochondria. nih.gov For instance, in a study on Atlantic salmon, fluorescence microscopy with NAO was used to stain mitochondria in heart tissue, enabling the quantification of changes in mitochondrial area in response to exercise. researchgate.net However, some research indicates that the accumulation and retention of NAO are dependent on the mitochondrial membrane potential, as depolarization of the mitochondria with uncouplers like FCCP leads to a reduced NAO signal and redistribution of the dye. caymanchem.comnih.gov This finding has implications for its use as a direct measure of mitochondrial mass or cardiolipin content without considering the cell's energetic state. nih.govresearchgate.net

Flow Cytometry for Quantitative Fluorescence Measurement

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a population. Acridine orange 10-nonyl bromide is frequently used as a fluorescent probe in flow cytometry to provide quantitative data on mitochondrial properties on a per-cell basis. selleckchem.comsigmaaldrich.comsigmaaldrich.com This method allows for the rapid analysis of thousands of cells, making it ideal for studying population-level responses to various stimuli.

Key research applications of NAO in flow cytometry include:

Measuring Mitochondrial Mass: By staining cells with NAO, the resulting fluorescence intensity can be used as a proxy for the total mitochondrial content within each cell. This has been applied to study changes in mitochondrial mass during processes like apoptosis. chemodex.comsigmaaldrich.comsigmaaldrich.com

Quantifying Cardiolipin: The characteristic red-shifted fluorescence of NAO when it binds to cardiolipin can be measured to quantify this specific phospholipid. medchemexpress.commedchemexpress.com For example, the red fluorescence at 640 nm has been used to assay cardiolipin content in yeast cells. medchemexpress.commedchemexpress.com

Analyzing Apoptosis: A key event in the early stages of apoptosis is the oxidation of cardiolipin. NAO can be used to monitor this process, as it preferentially binds to the reduced form of cardiolipin. A decrease in NAO fluorescence can, therefore, indicate the onset of apoptosis. researchgate.net

Studying Multidrug Resistance: NAO has also been utilized in studies to characterize multidrug resistance in cancer cells. chemodex.comsigmaaldrich.comsigmaaldrich.com

In a typical flow cytometry setup for NAO, cells are excited with a 488 nm laser, and the green fluorescence emission is collected using a band-pass filter, such as one centered around 525 nm. nih.gov

Intermolecular Interactions and Binding Mechanisms

Specificity for Cardiolipin (B10847521) in Mitochondrial Membranes

NAO exhibits a remarkable specificity for cardiolipin (CL), a unique phospholipid almost exclusively located in the inner mitochondrial membrane. nih.govnih.gov This specificity is the foundation of its use as a mitochondrial stain. caymanchem.comchemodex.com The interaction is characterized by a high affinity and is influenced by the distinct electrochemical environment of the mitochondria.

The affinity of NAO for cardiolipin is significantly higher than for other phospholipids (B1166683). nih.gov Research using membrane model systems has demonstrated that the affinity constant for the association between NAO and cardiolipin is approximately 2 x 10⁶ M⁻¹. nih.govnih.gov This high affinity is attributed to a combination of electrostatic and hydrophobic interactions. nih.gov An electrostatic interaction occurs between the positively charged quaternary ammonium (B1175870) group of the NAO molecule and the ionized phosphate (B84403) groups of cardiolipin. nih.govnih.gov Additionally, hydrophobic interactions between adjacent NAO chromophores contribute to the stability of the binding. nih.gov The stoichiometry of this interaction has been determined to be two molecules of NAO per molecule of cardiolipin. nih.govkisti.re.kr This high-affinity binding allows for the quantification of cardiolipin in isolated mitochondria. nih.govnih.gov

Table 1: Affinity Constants of Acridine (B1665455) orange 10-nonyl bromide for Various Phospholipids

| Phospholipid | Affinity Constant (M⁻¹) | Stoichiometry (NAO:Phospholipid) |

|---|---|---|

| Cardiolipin | 2 x 10⁶ nih.govnih.gov | 2:1 nih.govkisti.re.kr |

| Phosphatidylserine (B164497) | 7 x 10⁴ nih.govnih.gov | 1:1 nih.govkisti.re.kr |

| Phosphatidylinositol | 7 x 10⁴ nih.govnih.gov | 1:1 nih.govkisti.re.kr |

The inner mitochondrial membrane is uniquely rich in cardiolipin, which constitutes a significant portion of its phospholipid composition. nih.gov This high concentration of CL makes the inner mitochondrial membrane the primary target for NAO within a cell. caymanchem.comchemodex.com The dye incorporates into this cardiolipin-rich environment, leading to the selective staining of mitochondria. caymanchem.comnih.gov This specific localization is a key feature that allows researchers to visualize and study mitochondria in living cells. nih.gov

The role of the mitochondrial membrane potential in the accumulation of NAO has been a subject of some debate. While some early studies suggested that NAO uptake is independent of the membrane potential, nih.gov subsequent research has indicated a clear dependence. nih.govnih.govresearchgate.net As a lipophilic cation, the accumulation of NAO within mitochondria is influenced by the negative-inside mitochondrial membrane potential. nih.gov Depolarization of the mitochondrial membrane, for instance with the use of uncoupling agents like FCCP, leads to a redistribution of the dye and a reduced NAO signal. glpbio.comnih.govcaymanchem.com This demonstrates that both the loading and retention of NAO are dependent on the mitochondrial membrane potential. nih.govdntb.gov.ua

NAO demonstrates a significant ability to discriminate between cardiolipin and other negatively charged phospholipids, such as phosphatidylserine and phosphatidylinositol. caymanchem.comnih.gov While NAO does bind to these other anionic phospholipids, its affinity for them is substantially lower than for cardiolipin. nih.govnih.gov The affinity constant for phosphatidylserine and phosphatidylinositol is approximately 7 x 10⁴ M⁻¹, which is about 30 times lower than that for cardiolipin. nih.gov Furthermore, significant binding of NAO to zwitterionic phospholipids is not detected. nih.gov This selectivity is crucial for its application as a specific probe for cardiolipin. nih.gov The proposed mechanism for this high selectivity involves the insertion of the nonyl chain of NAO into the hydrophobic surface created by the four fatty acid chains of cardiolipin. nih.gov

Interactions with Nucleic Acids

While NAO is primarily recognized for its interaction with cardiolipin, its parent compound, acridine orange, is a well-known nucleic acid intercalator. wikipedia.org The structural modifications in NAO, specifically the addition of the nonyl group, alter its interaction with DNA and RNA.

The replacement of the hydrogen at the 10-position of the acridine ring with a nonyl group increases the hydrophobicity of the molecule and sterically hinders its ability to form hydrogen bonds with DNA and RNA. nih.gov This modification reduces its capacity for intercalation compared to the parent acridine orange molecule. nih.gov While acridine orange itself readily intercalates into the double helix of DNA and interacts with RNA, leading to distinct fluorescence emission spectra, the bulky nonyl group of NAO makes this type of interaction less favorable. wikipedia.org The primary binding mode of acridine orange to DNA at high concentrations is external electrostatic binding, and at lower concentrations, it is a mix of intercalation and electrostatic interactions. rsc.org The presence of the nonyl group in NAO shifts its primary interaction preference towards lipid membranes, particularly those rich in cardiolipin. nih.gov

Interaction with Surfactants and Micelles

The interaction of acridine orange 10-nonyl bromide with surfactants and the micelles they form in solution has been studied to understand its behavior in different microenvironments. Spectroscopic studies reveal that NAO forms complexes with various types of surfactants, leading to changes in its photophysical properties. nih.gov These interactions are governed by a combination of hydrophobic and electrostatic forces, which vary depending on the nature of the surfactant. nih.gov

Spectral changes observed in the presence of anionic (sodium dodecylsulfate, SDS), cationic (cetyltrimethylammonium bromide, CTAB), and neutral (Triton X-100) surfactants indicate the formation of NAO-surfactant complexes. nih.gov This complex formation protects the dye molecule from the aqueous environment, resulting in a prolonged fluorescence lifetime. nih.gov The dye is effectively incorporated into the micelles formed by the surfactant molecules. nih.gov

The binding of NAO to surfactant micelles is dictated by the interplay of hydrophobic and electrostatic forces, with the type of surfactant headgroup determining the dominant interaction. nih.gov

Anionic Surfactants (e.g., SDS): Strong electrostatic interactions play a significant role in the binding of the positively charged NAO to the negatively charged surface of anionic micelles. nih.gov

Neutral Surfactants (e.g., Triton X-100): Hydrophobic interactions are the dominant force driving the binding of NAO to neutral micelles. The nonyl chain of NAO readily partitions into the hydrophobic core of the micelle. nih.gov

Cationic Surfactants (e.g., CTAB): Despite the electrostatic repulsion between the cationic NAO and the positively charged headgroups of CTAB micelles, binding still occurs. This indicates that hydrophobic interactions between the dye and the micelle are strong enough to overcome the electrostatic repulsion. nih.gov

Research indicates that the affinity of NAO for these surfactants, as measured by binding constants (Kb), follows the order: Triton X-100 > CTAB > SDS. nih.gov This highlights the predominant role of hydrophobic interactions in these systems. nih.gov

Table 1: Interaction of Acridine Orange 10-nonyl Bromide with Different Surfactant Types

| Surfactant Type | Example | Dominant Interaction | Relative Binding Affinity |

|---|---|---|---|

| Anionic | Sodium Dodecylsulfate (SDS) | Electrostatic | Lower |

| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Hydrophobic (overcomes repulsion) | Intermediate |

| Neutral | Triton X-100 | Hydrophobic | Higher |

Data sourced from spectral studies on NAO in various microheterogeneous media. nih.gov

Alteration of Local Microenvironments and Reaction Dynamics

The incorporation of acridine orange 10-nonyl bromide into micelles alters the local microenvironment surrounding the dye molecule. nih.gov This change from a polar aqueous environment to a nonpolar micellar interior significantly affects the dye's photophysical properties and, by extension, its reaction dynamics. The protection from water molecules within the micelle leads to an observed increase in fluorescence lifetime. nih.gov The stabilization of the excited state of NAO is particularly noted in the presence of the neutral surfactant Triton X-100. nih.gov These alterations are fundamental to understanding the spectral shifts and fluorescence changes observed when NAO binds to biological membranes, such as the inner mitochondrial membrane, allowing it to function as a sensitive probe for specific lipids like cardiolipin. nih.gov

Cellular Applications and Biological Research Paradigms

Mitochondrial Research

NAO's primary application lies in its use as a mitochondrial probe. nih.govscbt.com It is a lipophilic cation that selectively stains mitochondria. nih.gov The dye's affinity for cardiolipin (B10847521), a phospholipid uniquely found in the inner mitochondrial membrane, is a key factor in its mitochondrial targeting. nih.govnih.gov

Acridine (B1665455) orange 10-nonyl bromide is widely used to quantify mitochondrial mass in living cells. caymanchem.comsigmaaldrich.com The fluorescence intensity of NAO is considered proportional to the mitochondrial content within a cell. researchgate.net This allows researchers to assess changes in mitochondrial mass under various physiological and pathological conditions. For instance, it has been employed to measure changes in mitochondrial mass during apoptosis in rat thymocytes. sigmaaldrich.com

The dye's accumulation in mitochondria is reportedly independent of the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. nih.govbiotium.comnih.gov This characteristic makes it a potentially more reliable marker for mitochondrial mass compared to other dyes whose uptake is influenced by ΔΨm. nih.gov However, some studies suggest that the loading and retention of NAO can be dependent on the membrane potential, which could have implications for its use in quantifying mitochondrial mass and cardiolipin content in living cells. nih.govresearchgate.net

The integrity of the mitochondrial membrane is crucial for its function. NAO's interaction with cardiolipin, a key component of the inner mitochondrial membrane, makes it a useful tool for probing membrane integrity. nih.govnih.gov Changes in NAO staining patterns can indicate alterations in the structure and composition of the mitochondrial membranes.

Table 1: Comparison of Fluorescent Probes for Mitochondrial Mass Assessment

| Probe | Mechanism of Action | Dependence on Mitochondrial Membrane Potential (ΔΨm) | Key Considerations |

|---|---|---|---|

| Acridine orange 10-nonyl bromide (NAO) | Binds to cardiolipin in the inner mitochondrial membrane. nih.govnih.gov | Generally considered independent, but some studies suggest a degree of dependence. nih.govresearchgate.netnih.govbiotium.comnih.gov | Can be affected by changes in cardiolipin content. nih.gov |

| MitoTracker Green (MTG) | Accumulates in the mitochondrial matrix and binds to thiol groups on mitochondrial proteins. nih.gov | Considered to be largely independent of ΔΨm. nih.gov | Staining can be influenced by oxidative and nitrosative stress. nih.govresearchgate.net |

| Tetramethylrhodamine, methyl ester (TMRM) | Accumulates in mitochondria based on the negative mitochondrial membrane potential. nih.gov | Highly dependent on ΔΨm. nih.gov | Primarily used to measure mitochondrial membrane potential, not mass. |

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their functional integrity. janelia.org While NAO is primarily used for assessing mass, its ability to label the entire mitochondrial network can provide insights into mitochondrial morphology and distribution within the cell. capes.gov.br By observing changes in the NAO staining pattern over time, researchers can qualitatively assess aspects of mitochondrial dynamics. However, for detailed studies of mitochondrial dynamics, other techniques like fluorescence recovery after photobleaching (FRAP) are often employed. janelia.org

Some research indicates that NAO's binding to cardiolipin can inhibit oxidative phosphorylation, a key mitochondrial function. At low concentrations, it has been shown to inhibit ATP synthesis and state 3 respiration in isolated rat liver mitochondria. nih.gov This suggests that while NAO is a valuable tool for staining, its potential effects on mitochondrial function must be considered during experimental design.

Apoptosis, or programmed cell death, involves significant changes in mitochondrial structure and function. nih.gov One of the early events in apoptosis is the peroxidation of cardiolipin and its redistribution within the mitochondrial membranes. As NAO specifically binds to cardiolipin, changes in its fluorescence intensity and distribution can be used to monitor these apoptotic events. nih.govbiotium.com For example, a decrease in NAO fluorescence can indicate a loss of cardiolipin, a hallmark of mitochondrial involvement in apoptosis. researchgate.net

Furthermore, NAO has been utilized in flow cytometry to measure changes in mitochondrial mass during apoptosis. sigmaaldrich.com This allows for the quantitative analysis of mitochondrial alterations in large cell populations undergoing programmed cell death. The interaction between the pro-apoptotic protein tBid and cardiolipin, which is crucial for the release of cytochrome c, can be inhibited by NAO, further highlighting its utility in studying the molecular mechanisms of apoptosis. nih.gov

Mitochondrial biogenesis is the process by which new mitochondria are formed. This process is essential for maintaining a healthy mitochondrial population and is often altered in response to cellular stress or changes in energy demand. Since NAO fluorescence is proportional to mitochondrial mass, it can be used to track increases in mitochondrial content, providing an indication of mitochondrial biogenesis. researchgate.netcapes.gov.br Studies have shown that the biogenesis of mitochondrial components stained by NAO primarily occurs during the G1 phase of the cell cycle in murine splenocytes. capes.gov.br

The process of oxidative phosphorylation, which occurs at the inner mitochondrial membrane, is fundamental to cellular energy production. nih.gov Cardiolipin plays a critical role in the structure and function of the enzyme complexes of the respiratory chain involved in OXPHOS. nih.govbiologists.com Given NAO's high affinity for cardiolipin, it has been used to investigate the role of this phospholipid in OXPHOS. nih.govnih.gov

Research has shown that the interaction of NAO with cardiolipin can lead to an inhibition of oxidative phosphorylation. nih.gov Specifically, at low concentrations, NAO has been found to strongly inhibit state 3 respiration and ATP synthesis. nih.gov At higher concentrations, it can also decrease the activities of electron transport, ATP hydrolysis, and the transport of phosphate (B84403) and adenine (B156593) nucleotides. nih.gov These inhibitory effects are thought to be mediated by the interaction of the probe with cardiolipin, which may alter membrane fluidity or the function of key protein complexes. nih.gov

Mitochondria are a primary source of reactive oxygen species (ROS) within the cell. While NAO is not a direct probe for ROS, its use in conjunction with other fluorescent dyes allows for the simultaneous assessment of mitochondrial mass and ROS production. nih.gov This is crucial for understanding the relationship between mitochondrial content and oxidative stress.

In studies comparing NAO with other mitochondrial mass probes like MitoTracker Green (MTG) under conditions of oxidative stress, NAO has been suggested to be a more suitable marker for mitochondrial mass. nih.govresearchgate.net This is because MTG fluorescence has been shown to be significantly correlated with both cytosolic and mitochondrial ROS production, whereas NAO appears to be less affected. nih.govresearchgate.net Therefore, using NAO to normalize for mitochondrial mass allows for a more accurate assessment of mitochondrial-specific ROS generation.

Multidrug Resistance Characterization

The compound is instrumental in the study of multidrug resistance (MDR), a phenomenon where cells exhibit resistance to a variety of structurally and functionally unrelated drugs. sigmaaldrich.comchemodex.comscbt.com Efflux pumps, which are transport proteins that actively extrude a wide range of substrates from the cell, are a primary mechanism behind MDR in bacteria. nih.gov Acridine orange and its derivatives can be used as substrates for these pumps to identify and characterize their activity. nih.govresearchgate.net

The principle behind using acridine orange derivatives to characterize MDR lies in the differential accumulation of the dye in resistant versus non-resistant cells. In bacteria or cancer cells that overexpress efflux pumps, Acridine Orange 10-nonyl bromide is actively transported out of the cell. This efflux mechanism prevents the dye from accumulating to high concentrations intracellularly.

Conversely, in cells with low or no efflux pump activity, the dye is retained and accumulates. This difference can be quantified using fluorescence-based methods. For instance, in an agar-based assay, bacterial colonies overexpressing an efflux pump will only begin to fluoresce at much higher external concentrations of the dye compared to their wild-type counterparts. nih.gov This is because a greater concentration is required to overwhelm the capacity of the pumps and allow for intracellular accumulation. nih.gov Therefore, the level of fluorescence at a given dye concentration serves as an inverse measure of efflux pump activity, allowing researchers to distinguish between drug-sensitive and drug-resistant phenotypes.

Cellular Localization and Permeability Studies

Acridine orange 10-nonyl bromide is specifically recognized as a mitochondrial probe. sigmaaldrich.comscbt.comselleckchem.comnih.gov Its chemical structure facilitates its passage across cellular membranes and directs its accumulation within this specific organelle.

The defining feature of Acridine Orange 10-nonyl bromide is the 10-nonyl group, a nine-carbon alkyl chain, attached to the acridine ring. nih.gov This hydrophobic tail is crucial for its interaction with the lipid bilayer of cellular membranes, enabling its insertion and passage. nih.gov The lipophilic nature of the nonyl group enhances the molecule's ability to permeate membranes compared to its parent compound, acridine orange.

A systematic study on the role of the alkyl chain length in a series of 10-N-alkyl acridine orange analogues revealed its importance in cellular uptake and mitochondrial targeting. While the nonyl group was considered essential, this research demonstrated that a 10-hexyl chain was superior for specific mitochondrial targeting at low, non-toxic concentrations. nih.gov This highlights the critical role of the hydrophobic tail's properties in mediating membrane permeability and subsequent intracellular localization. nih.gov

Table 1: Impact of Alkyl Chain Length on Mitochondrial Targeting

| Analogue | Alkyl Chain | Mitochondrial Targeting Efficiency |

|---|---|---|

| 10-methyl-acridine orange | Methyl | Reduced Targeting |

| 10-hexyl-acridine orange | Hexyl | Superior Targeting |

| Acridine orange 10-nonyl bromide | Nonyl | Effective Targeting |

| 10-hexadecyl-acridine orange | Hexadecyl | Reduced Targeting |

This table is based on findings from a systematic study on NAO analogues, which indicated that optimal mitochondrial targeting is dependent on the specific length of the hydrophobic alkyl chain. nih.gov

Once inside the cell, Acridine Orange 10-nonyl bromide selectively accumulates in mitochondria. nih.gov This selectivity is driven by its strong affinity for cardiolipin, a unique phospholipid found almost exclusively in the inner mitochondrial membrane. chemodex.comnih.govcaymanchem.comglpbio.com The interaction involves both electrostatic attraction between the positively charged acridine ring and the anionic phosphate groups of cardiolipin, as well as hydrophobic interactions between the nonyl chain and the fatty acid chains of the phospholipid. nih.gov

The affinity of NAO for cardiolipin is significantly higher than for other phospholipids (B1166683). In vitro studies using liposomes demonstrated that NAO binds selectively to cardiolipin-containing liposomes over those containing phosphatidylserine (B164497) or phosphatidylinositol. caymanchem.com

Table 2: In Vitro Binding Affinity of NAO for Different Phospholipids

| Phospholipid | Type | Association Constant (Ka) in mM |

|---|---|---|

| Cardiolipin | Anionic | 0.002 |

| Phosphatidylserine | Anionic | 7,000 |

| Phosphatidylinositol | Anionic | 7,000 |

Data from in vitro liposome (B1194612) binding assays, highlighting the high selectivity of NAO for cardiolipin. caymanchem.com

While NAO is widely used as a probe for mitochondrial mass and cardiolipin content, there is some debate regarding its mechanism of accumulation. Some research indicates that the dye's accumulation and retention are dependent on the mitochondrial membrane potential, as depolarization with uncouplers like FCCP abolishes or reduces its staining. nih.govcaymanchem.comglpbio.com However, other studies suggest that its binding is largely independent of the mitochondrial energetic state, making it a suitable marker for mitochondrial membrane surface area regardless of potential. scbt.comnih.gov

Apoptosis and Cell Death Research

The compound is a valuable tool in the study of apoptosis, or programmed cell death. sigmaaldrich.comchemodex.com Its specific interaction with mitochondria allows it to report on key events that occur within this organelle during the apoptotic cascade.

Acridine Orange 10-nonyl bromide functions as a marker for apoptosis primarily by detecting changes to cardiolipin in the inner mitochondrial membrane. researchgate.net An early and critical event in the intrinsic pathway of apoptosis is the oxidation of cardiolipin, which is followed by the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.net

NAO specifically forms a stable complex with the reduced form of cardiolipin but not with the oxidized form. researchgate.net Therefore, as apoptosis proceeds and cardiolipin becomes oxidized, the binding of NAO to the inner mitochondrial membrane decreases. This reduction in NAO binding results in a lower fluorescence signal, which can be quantified using methods like flow cytometry to measure the progression of apoptosis. researchgate.net This makes NAO a sensitive marker for detecting early apoptotic events related to mitochondrial integrity. Furthermore, changes in mitochondrial mass, which can also occur during apoptosis, can be tracked using NAO staining. sigmaaldrich.comchemodex.comscbt.com

Bacterial Cell Studies

Acridine orange 10-nonyl bromide (NAO), a lipophilic fluorescent dye, has become an instrumental tool in bacterial cell biology for investigating the organization and dynamics of the cell membrane. Its application has been particularly significant in studies concerning the distribution of specific lipid components, which are crucial for various cellular processes.

Acridine orange 10-nonyl bromide is widely utilized to probe the localization of anionic phospholipids within bacterial membranes. The dye's mechanism of action involves an electrostatic interaction between its positively charged acridine ring and the negatively charged phosphate groups of anionic phospholipids, coupled with the insertion of its hydrophobic nonyl chain into the membrane bilayer. nih.govnih.gov While it has a notable affinity for cardiolipin (CL), research has shown that NAO is not exclusively specific and can also bind to other anionic phospholipids, such as phosphatidylglycerol (PG). nih.govnih.gov This characteristic allows for a broader assessment of anionic phospholipid-rich regions in the bacterial membrane.

Studies have demonstrated that NAO binds to anionic phospholipids, but its photophysical properties may not be significantly altered by the specific structure of the different anionic phospholipids it binds to. nih.govnih.gov This suggests that while NAO can identify regions of high anionic lipid concentration, distinguishing between different types of anionic phospholipids based solely on its fluorescence can be challenging. nih.gov In Escherichia coli, it has been observed that both cardiolipin and phosphatidylglycerol are concentrated in the polar regions of the cell membrane. nih.gov In mutant strains where cardiolipin synthesis is depleted, an increased concentration of phosphatidylglycerol at the poles has been noted, suggesting a compensatory mechanism to maintain the anionic character of these membrane domains. nih.gov

The interaction of NAO with different phospholipids has been quantified, revealing a significantly higher affinity for cardiolipin compared to monoacidic phospholipids. This is attributed to the unique dimeric structure of cardiolipin, which contains two phosphate groups, allowing it to form a more stable complex with the dye. nih.gov

Table 1: Binding Affinity of Acridine Orange 10-Nonyl Bromide for Various Phospholipids

| Phospholipid | Dissociation Constant (Ka) | Reference |

|---|---|---|

| Cardiolipin (CL) | 2 x 106 M-1 | nih.gov |

| Monoacidic Phospholipids | 7 x 104 M-1 | nih.gov |

| Phosphatidylserine | 7,000 mM | caymanchem.com |

This table illustrates the differential binding affinity of Acridine orange 10-nonyl bromide to various phospholipids, highlighting its strong preference for cardiolipin.

A primary application of acridine orange 10-nonyl bromide in bacteriology is the visualization of cardiolipin-rich domains. nih.gov These specialized membrane regions are believed to play crucial roles in organizing proteins involved in cell division, energy metabolism, and transport. nih.gov When NAO binds to the closely spaced phosphate groups in cardiolipin, it can form dimers that exhibit a characteristic red-shift in fluorescence emission, from green (monomers) to red (dimers), which facilitates the identification of CL-enriched areas. nih.govnih.gov

In rod-shaped bacteria such as Escherichia coli and Bacillus subtilis, NAO staining has consistently revealed that cardiolipin domains are primarily localized at the cell poles and the division septum. nih.govnih.govnih.gov This specific localization pattern has been confirmed through various microscopy techniques, including three-dimensional image reconstruction. nih.govnih.gov

Research on bacterial mutants has further solidified the role of NAO in identifying cardiolipin domains. In E. coli mutants deficient in cardiolipin biosynthesis, the distinct fluorescent spots observed in wild-type cells are absent. nih.govresearchgate.net Similarly, in B. subtilis mutants with disrupted cardiolipin synthase genes, the characteristic polar and septal fluorescence is barely detectable. nih.gov These findings provide strong evidence that the observed NAO fluorescence patterns are indeed indicative of cardiolipin localization.

The distribution of these domains can be influenced by cellular processes and external factors. For instance, treatment of E. coli with certain N-acylated peptides has been shown to disrupt the normal distribution of cardiolipin domains, causing them to appear more generally distributed along the cell membrane instead of being confined to the poles and septum. researchgate.net

This table summarizes the findings from various studies on the localization of cardiolipin domains in different bacterial species and under different experimental conditions, as visualized by Acridine orange 10-nonyl bromide staining.

Advanced Research Methodologies Utilizing Acridine Orange 10 Nonyl Bromide

Flow Cytometry Protocols and Applications

NAO is frequently employed in flow cytometry to investigate mitochondrial properties. selleckchem.com Its spectral characteristics, with an absorption maximum around 489 nm and an emission maximum at approximately 525 nm, are well-suited for standard flow cytometric analysis. selleckchem.comnih.gov A key advantage of NAO is that its binding to mitochondria is largely unaffected by uncouplers, ionophores, or nucleases, which makes it a stable probe for in situ studies of these organelles. selleckchem.comnih.gov

Protocols for using NAO in flow cytometry involve incubating cells with the dye to allow for its incorporation into mitochondria. For instance, in a study using murine splenocytes, saturating the mitochondrial binding sites of 1.5 million cells was achieved by incubating them with 4.75 µM NAO for 15 minutes at 20°C. nih.gov General protocols often suggest preparing a stock solution of NAO in a solvent like DMSO and then diluting it with a suitable buffer to a working concentration, which can range from 20 nM to 1 µM. glpbio.com The cells are then incubated with this working solution, typically for 15-30 minutes at 37°C, before being washed and analyzed. glpbio.com

A significant application of NAO in flow cytometry is the study of apoptosis. Oxidation of the mitochondrial lipid cardiolipin (B10847521) is a key event in the early stages of apoptosis. researchgate.net NAO selectively forms a stable complex with the reduced form of cardiolipin but not with its oxidized form. researchgate.net This property allows researchers to use NAO to identify and quantify apoptotic cells. As apoptosis proceeds and cardiolipin is oxidized, the cells lose their ability to be stained by NAO, resulting in a population with low to negative fluorescence that corresponds to apoptotic cells. researchgate.net

Flow cytometry with NAO enables the quantitative analysis of cellular populations based on mitochondrial content. Because the dye's binding is relatively independent of the mitochondrial energetic state, the fluorescence intensity is proportional to the mitochondrial mass within a cell. nih.gov This allows for the measurement and comparison of mitochondrial content across different cell populations or under various experimental conditions.

For example, NAO has been used to measure changes in mitochondrial mass during apoptosis in rat thymocytes. sigmaaldrich.com It has also been used to study the biogenesis of mitochondrial constituents throughout the cell cycle. In murine splenocytes, NAO staining revealed that the primary increase in mitochondrial components occurs during the G1 phase of the cell cycle. nih.gov The ability to quantify cardiolipin content is another key application, as NAO's fluorescence characteristics change upon binding. targetmol.commedchemexpress.com This quantitative approach has been applied in diverse cell types, including cancer cell lines like Jurkat and Raji, to assess apoptosis. researchgate.net

Table 1: Quantitative Analysis of Cellular Populations Using Acridine (B1665455) Orange 10-Nonyl Bromide

| Cell Type/Model | Application | Research Finding | Citation |

|---|---|---|---|

| Murine Splenocytes | Cell Cycle Analysis | Biogenesis of NAO-stained mitochondrial constituents primarily occurs during the G1 phase. | nih.gov |

| Rat Thymocytes | Apoptosis Study | Used to measure changes in mitochondrial mass during apoptosis. | sigmaaldrich.com |

| CTLL-2 Cells | Apoptosis Induction | Appearance of a cell population with low fluorescence intensity after apoptosis induction, indicating cardiolipin oxidation. | researchgate.net |

| Jurkat and Raji Cells | Apoptosis Assay | NAO/PI staining method showed a high correlation (0.953) with the conventional Annexin V-FITC/PI assay for quantifying apoptosis. | researchgate.net |

| Rat Sympathetic Neurons | Apoptosis Study | A decline in cardiolipin content, confirmed by NAO staining and gas chromatography, was observed after nerve growth factor (NGF) deprivation. | researchgate.net |

Acridine orange 10-nonyl bromide is a lipophilic cationic dye that serves as a specific fluorescent probe for mitochondria in living cells. selleckchem.comsigmaaldrich.com Its specificity is attributed to its high affinity for cardiolipin, a phospholipid found predominantly in the inner mitochondrial membrane. glpbio.comcaymanchem.com The interaction with cardiolipin can alter the dye's fluorescence, with the excitation and emission wavelengths shifting from approximately 496/525 nm to 450/640 nm, respectively, which can be used for ratiometric measurements. targetmol.commedchemexpress.com

While NAO is often cited for its potential-independent staining, which distinguishes it from probes like Rhodamine 123, some studies indicate a degree of dependence on the mitochondrial membrane potential. nih.govnih.gov Research on rat cortical astrocytes and neonatal cardiomyocytes showed that the mitochondrial uncoupler FCCP could abolish NAO binding, suggesting that mitochondrial membrane potential is necessary for its accumulation. glpbio.comcaymanchem.com This highlights that the staining mechanism may be complex and potentially cell-type dependent.

Table 2: General Staining Protocol for Flow Cytometry

| Step | Procedure | Details | Citation |

|---|---|---|---|

| 1. Stock Solution | Prepare a 1-5 mM stock solution of NAO. | Dissolve in high-quality DMSO. Store aliquots at -20°C in the dark. | glpbio.com |

| 2. Working Solution | Dilute the stock solution to a working concentration of 20 nM - 1 µM. | Use a suitable buffer such as serum-free medium, HBSS, or PBS. | glpbio.com |

| 3. Cell Incubation | Resuspend cells in the pre-warmed (37°C) working solution. | Incubate for 15-30 minutes at 37°C, protected from light. | glpbio.com |

| 4. Washing | Centrifuge cells (e.g., 1000g for 5 minutes) and discard the supernatant. | Wash the cell pellet 2-3 times with PBS to remove unbound dye. | glpbio.com |

| 5. Analysis | Resuspend cells in a suitable buffer (e.g., PBS). | Analyze immediately on a flow cytometer using a 488 nm excitation laser and a 525 nm emission filter. | glpbio.comnih.gov |

Confocal Microscopy for High-Resolution Imaging

Confocal microscopy provides high-resolution spatial information, and when combined with NAO, it allows for the precise visualization of mitochondria within cells. The fluorescent properties of NAO make it suitable for excitation with a 488 nm argon laser, and its emission can be collected in the green channel (e.g., 500-550 nm band-pass filter), enabling detailed imaging of mitochondrial morphology and distribution. nih.gov

Given NAO's high affinity for cardiolipin, confocal microscopy with this dye is an effective method for imaging this specific phospholipid in the mitochondria of live cells. glpbio.comresearchgate.net This technique allows researchers to observe the distribution and organization of cardiolipin-rich mitochondrial membranes. Changes in mitochondrial structure or cardiolipin content associated with cellular processes like apoptosis or mitochondrial dysfunction can be visualized in high detail. researchgate.net

To further elucidate the specific localization of NAO and to study mitochondrial function in context, co-localization studies with other fluorescent markers are performed. For instance, NAO analogues have been used in conjunction with MitoTracker Deep Red. nih.gov By using probes with distinct spectral properties, researchers can simultaneously visualize different mitochondrial components or compare the localization of NAO with markers for other organelles or cellular structures. This approach is critical for confirming the mitochondrial targeting of NAO and for studying the spatial relationships between mitochondria and other cellular elements.

In Vitro and In Vivo Research Models

The application of acridine orange 10-nonyl bromide spans a wide range of research models, from isolated organelles to whole organisms.

In vitro models are extensively used to study the cellular and molecular mechanisms involving NAO. These include isolated mitochondria, which are used to directly study the dye's interaction with cardiolipin and the effects of the mitochondrial environment on its fluorescence. glpbio.comtargetmol.com A variety of cell lines are also employed, such as MCF-7 breast cancer cells, Jurkat and Raji lymphoid cells, and primary cell cultures like rat cortical astrocytes and neonatal cardiomyocytes, to investigate mitochondrial mass, apoptosis, and drug resistance. glpbio.comresearchgate.netnih.gov Yeast cells have also served as a model system for developing direct assays of cardiolipin using NAO's red fluorescence emission. medchemexpress.com

In vivo research has also utilized NAO. Studies in murine splenocytes have provided insights into the cell cycle-dependent biogenesis of mitochondria. nih.gov Research on nerve growth factor-deprived rat sympathetic neurons has demonstrated the loss of cardiolipin during apoptosis in a whole-cell context within a culture system that models in vivo processes. researchgate.net Furthermore, the parent compound, acridine orange, has been investigated in mouse models for in vivo cancer imaging, suggesting potential applications for its derivatives. nih.gov

Table 3: Research Models Utilizing Acridine Orange 10-Nonyl Bromide

| Model Type | Specific Model | Research Focus | Citation |

|---|---|---|---|

| In Vitro | Isolated Mitochondria | Quantification of cardiolipin; studying dye-lipid interactions. | glpbio.comtargetmol.com |

| Yeast Cells (e.g., Saccharomyces cerevisiae) | Development of cardiolipin assays. | medchemexpress.com | |

| MCF-7 Breast Cancer Cells | Cellular uptake and localization studies. | nih.gov | |

| Jurkat and Raji Cells | Flow cytometric analysis of apoptosis. | researchgate.net | |

| Rat Cortical Astrocytes & Neonatal Cardiomyocytes | Investigation of membrane potential dependence of NAO staining. | glpbio.comcaymanchem.com | |

| In Vivo | Murine Splenocytes | Analysis of mitochondrial biogenesis during the cell cycle. | nih.gov |

| Rat Sympathetic Neurons (in culture) | Study of cardiolipin loss during apoptosis. | researchgate.net | |

| Mouse Models | Cancer imaging (using the parent compound, Acridine Orange). | nih.gov |

Computational Modeling and Simulation

To complement experimental data, computational modeling and simulation techniques have been employed to investigate the interactions of acridine orange 10-nonyl bromide at a molecular level. These methods provide insights into the dynamics and structural basis of the dye's binding behavior that are often inaccessible through experimental means alone.

Molecular dynamics (MD) simulations have been used to study the interaction of NAO with lipid bilayers, providing a detailed picture of how the dye inserts and orients itself within a membrane environment. nih.gov These simulations, often performed using platforms like GROMACS, can model the complex interplay of forces governing the dye-lipid interaction. nih.gov Studies simulating a model of a Gram-negative bacterial plasma membrane have confirmed that NAO's interaction is driven by both electrostatic forces between the charged acridine ring and anionic phospholipid headgroups, and significant hydrophobic interactions between the nonyl chain and the fatty acid chains of the lipids. nih.gov MD simulations help elucidate how factors like lipid composition affect the physicochemical properties of the bilayer and mediate its interaction with the dye. nih.gov

To study membrane interactions over longer timescales and larger system sizes, coarse-grained (CG) modeling is a powerful tool. nih.gov Using approaches like the MARTINI force field, CG simulations simplify the molecular representation by grouping atoms into beads, which allows for the simulation of processes like the formation of dye-lipid complexes over tens of microseconds. nih.gov CG simulations of NAO with model membranes have been instrumental in confirming the dye's ability to bind to both cardiolipin and phosphatidylglycerol. nih.gov These models have shown that while NAO can bind to both lipids, the probability of finding it in a complex with cardiolipin is substantially higher, which aligns with experimental observations. nih.gov

Protein-ligand docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a specific receptor protein. acs.orgmdpi.com This technique is a cornerstone of structure-based drug design and involves sampling many possible conformations of the ligand within the protein's binding site and scoring them to identify the most stable complex. nih.govdnastar.com While MD and CG simulations have been applied to study the interaction of acridine orange 10-nonyl bromide with the general lipid membrane environment, specific protein-ligand docking studies targeting the binding of this dye to a particular protein active site are not prominently featured in the reviewed research literature. nih.gov The primary focus of computational work on this compound has been its interaction with the lipid components of the mitochondrial membrane rather than with specific protein targets.

Synthetic Strategies and Analog Development

Chemical Synthesis Procedures

The synthesis of 10-N-alkyl acridine (B1665455) orange analogues is a crucial step in developing targeted fluorescent probes. The procedures involve a direct reaction followed by rigorous purification to ensure the final product's quality.

The synthesis of acridine orange 10-nonyl bromide, also known as 10-N-nonyl acridine orange (NAO), is achieved through the quaternization of the acridine orange base (3,6-bis(dimethylamino)acridine). nih.gov A common and effective method involves heating the starting materials, 3,6-bis(dimethylamino)acridine and 1-bromononane, in a high-boiling point solvent. nih.govresearchgate.net

One specific methodology that yields high efficiency involves heating the reactants in o-dichlorobenzene in the presence of sodium carbonate (Na₂CO₃) at a temperature of 170°C for a short duration of 10 to 15 minutes. This process has been reported to produce the desired compound with a yield of 90%. researchgate.net The general chemical reaction is outlined below:

Reaction Scheme:

Reactants: 3,6-Bis(dimethylamino)acridine (Acridine Orange base) and an alkyl halide (e.g., 1-Bromononane).

Solvent: A high-boiling solvent such as o-dichlorobenzene or toluene (B28343) is often used. nih.govresearchgate.net The use of higher boiling solvents can lead to faster reactions and improved yields. nih.gov

Conditions: The mixture is typically heated under reflux. nih.gov The synthesis of analogues with longer alkyl chains, such as the nonyl group, generally proceeds more slowly than those with shorter chains. nih.gov

This synthetic approach allows for the attachment of the nine-carbon alkyl chain to the nitrogen atom of the central acridine ring, resulting in the formation of the cationic fluorescent dye, acridine orange 10-nonyl bromide. nih.gov

Following the synthesis reaction, the crude product must be purified to remove unreacted starting materials and byproducts, ensuring a high degree of purity for subsequent applications. researchgate.netrsc.org Common purification techniques for acridine orange and its analogues include chromatography and crystallization. nih.gov

For acridine orange analogues, recrystallization is a frequently used method. For instance, the methyl analogue has been purified by recrystallization from an ethanol-acetone solution. nih.gov Optimized synthesis methodologies aim to produce NAO analogues with both good yield and excellent purity, which is critical for their use in sensitive biological assays. researchgate.netrsc.org High-performance liquid chromatography (HPLC) is often used to assess the final purity of the compound. sigmaaldrich.com

Development of Analogues with Varied Alkyl Chain Lengths

To understand the structure-activity relationship of acridine orange derivatives, particularly concerning their interaction with cellular components, researchers have synthesized a range of analogues with different alkyl chain lengths at the 10-position. nih.govnih.gov This systematic approach helps to elucidate the role of the alkyl chain in the molecule's biological activity. nih.gov

The length of the N-alkyl chain on the acridine orange molecule plays a critical role in its ability to penetrate cells and localize within specific organelles, most notably mitochondria. nih.govnih.gov The nonyl (nine-carbon) chain was initially thought to be essential for targeting mitochondria, largely due to its interaction with the mitochondrial-specific phospholipid, cardiolipin (B10847521). nih.govnih.gov

However, systematic studies have revealed a more complex relationship:

Cellular Uptake and Targeting: The length of the alkyl chain significantly influences the efficiency of mitochondrial targeting. Both very short (methyl) and very long (hexadecyl) alkyl chains were found to reduce the specific targeting of the dye to mitochondria. nih.gov

Role of Cardiolipin: While the affinity for cardiolipin is a factor, studies in yeast cells deficient in cardiolipin have suggested that cellular binding of these analogues is not exclusively dependent on this phospholipid. nih.gov The mitochondrial membrane potential also plays a crucial role in the accumulation of these dyes. caymanchem.com

These findings indicate that an optimal alkyl chain length exists for maximizing cellular uptake and ensuring precise localization within mitochondria.

To precisely evaluate the influence of the alkyl chain, comparative studies have been conducted on acridine orange analogues with methyl (C1), hexyl (C6), and hexadecyl (C16) chains, alongside the nonyl (C9) analogue. nih.govnih.gov

These studies have shown that the hexyl (C6) analogue is superior to the nonyl (C9) analogue in terms of specific mitochondrial targeting. The hexyl derivative provides very clear and specific mitochondrial staining at low concentrations (20-100 nM) without apparent toxicity. nih.gov In contrast, the methyl and hexadecyl analogues were less effective at targeting mitochondria. nih.govnih.gov

The research underscores that the lipophilicity and steric properties conferred by the alkyl chain must be finely tuned to achieve optimal interaction with and transport across mitochondrial membranes.

Methodological Considerations and Limitations in Research

Potential for Toxicity at High Concentrations